Benzene, 1-nitro-4-(triphenylethenyl)-

Description

Systematic IUPAC Nomenclature

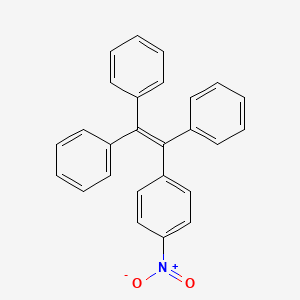

The compound benzene, 1-nitro-4-(triphenylethenyl)- derives its systematic name from the structural arrangement of its functional groups. According to IUPAC rules, the parent hydrocarbon is benzene, with substituents prioritized by functional group hierarchy. The nitro group (-NO₂) holds higher priority than the triphenylethenyl group (-C₆H₅-C=C-C₆H₄-C₆H₅). Numerically, the nitro group occupies position 1, while the triphenylethenyl group is at position 4.

The full IUPAC name is 1-nitro-4-(1,2,2-triphenylethenyl)benzene , reflecting the substitution pattern and the branched structure of the triphenylethenyl moiety. This nomenclature ensures unambiguous identification of the compound’s atomic connectivity.

Synonym Identification and Registry Numbers

This compound is recognized by multiple synonyms across scientific literature and chemical databases:

| Synonym | Source |

|---|---|

| 1-Nitro-4-(1,2,2-triphenylethenyl)benzene | PubChem, ChemSpider |

| (2-(4-Nitrophenyl)ethene-1,1,2-triyl)tribenzene | Nikkaji Database |

| Benzene, 1-nitro-4-(triphenylethenyl)- | EPA DSSTox |

Registry Identifiers :

- CAS Registry Number : 166264-70-6

- DSSTox Substance ID : DTXSID00438743

- Nikkaji Number : J2.181.275G

- PubChem CID : 10362227

These identifiers facilitate cross-referencing in regulatory, commercial, and academic contexts.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₁₉NO₂ indicates a complex aromatic system comprising:

- 26 carbon atoms : 6 from the benzene ring, 18 from three phenyl groups, and 2 from the ethenyl bridge.

- 19 hydrogen atoms : Distributed across aromatic and aliphatic regions.

- 1 nitrogen atom : Part of the nitro group.

- 2 oxygen atoms : Both in the nitro group.

Molecular Weight :

Calculated as 377.44 g/mol , based on atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Key Mass Spectrometry Data :

| Property | Value |

|---|---|

| Exact Mass | 377.1416 g/mol |

| XLogP3 | 7.8 |

| Topological Polar Surface Area | 45.8 Ų |

The high XLogP3 value suggests significant hydrophobicity, consistent with its aromatic-rich structure.

Properties

IUPAC Name |

1-nitro-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJCYNCZNOROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438743 | |

| Record name | Benzene, 1-nitro-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166264-70-6 | |

| Record name | Benzene, 1-nitro-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most effective and widely reported method for synthesizing Benzene, 1-nitro-4-(triphenylethenyl)- involves palladium-catalyzed cross-coupling reactions, particularly Suzuki coupling. This approach allows the construction of the triphenylethenyl moiety on the nitro-substituted benzene ring with high selectivity and yield.

- Key Reaction: Suzuki coupling between 1-bromo-4-(1,2,2-triphenylethenyl)benzene and arylboronic acids or boronate esters.

- Catalyst System: Pd(PPh3)4 or Pd(PPh3)2Cl2 in the presence of bases such as Na2CO3, typically in toluene or aqueous-organic solvent mixtures.

- Reaction Conditions: Elevated temperatures (~110 °C) for 12-24 hours under inert atmosphere.

- Yields: Reported yields range from 70% to 85%, indicating efficient coupling and product formation.

This method is favored due to its mild conditions and tolerance of functional groups like the nitro substituent, which can be sensitive to harsh reagents.

Knoevenagel Condensation and McMurry Coupling (Limited Success)

Attempts to synthesize the compound via Knoevenagel condensation or McMurry coupling have been documented but generally resulted in low yields or complex mixtures rather than the desired product.

Preparation of Key Intermediates

The synthesis of Benzene, 1-nitro-4-(triphenylethenyl)- requires preparation of halogenated triphenylethenyl intermediates such as 1,1,2-triphenyl-2-bromoethene, which serve as coupling partners in palladium-catalyzed reactions.

- These intermediates are synthesized following literature protocols involving bromination or halogenation of triphenylethenyl precursors.

- The halogenated intermediates are then subjected to Suzuki coupling with boronic acids or esters to introduce the nitro-substituted phenyl group.

Detailed Reaction Scheme and Conditions

| Step | Reactants/Intermediates | Catalyst/System | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1,1,2-Triphenyl-2-bromoethene + 4-nitrophenylboronic acid | Pd(PPh3)4, Na2CO3 | Toluene/H2O | 110 °C | 12-24 h | 70-85 | Suzuki cross-coupling to form target compound |

| 2 | Preparation of 1,1,2-triphenyl-2-bromoethene | Bromination of triphenylethenyl precursor | Various | Ambient to reflux | Several hours | N/A | Key intermediate for coupling |

| 3 | Attempts with Knoevenagel condensation | Base (e.g., n-BuLi), aldehyde/ketone substrates | Organic solvents | Room temp to reflux | Variable | <40 | Low yield, not preferred |

Summary of Research Findings

- Palladium-catalyzed Suzuki coupling is the most reliable and efficient method for synthesizing Benzene, 1-nitro-4-(triphenylethenyl)-, providing good yields and functional group tolerance.

- Knoevenagel condensation and McMurry coupling attempts have been less successful, yielding low amounts or mixtures.

- Preparation of halogenated triphenylethenyl intermediates is a crucial step for successful coupling.

- The synthetic route is well-documented in peer-reviewed literature, highlighting the importance of catalyst choice, reaction conditions, and substrate preparation.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-4-(triphenylethenyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, sulfuric acid, and nitric acid are commonly employed.

Major Products Formed

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Introduction of various substituents like halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Benzene, 1-nitro-4-(triphenylethenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(triphenylethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Nitrobenzene: Similar in structure but lacks the triphenylethenyl group.

Triphenylethylene: Lacks the nitro group but shares the triphenylethenyl moiety.

Aniline: The amino derivative of nitrobenzene.

Uniqueness

Benzene, 1-nitro-4-(triphenylethenyl)- is unique due to the presence of both the nitro and triphenylethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .

Biological Activity

Benzene, 1-nitro-4-(triphenylethenyl)- (CAS No. 166264-70-6) is a nitroaromatic compound characterized by the presence of a nitro group and a triphenylethenyl moiety. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural features and potential biological activities.

- Molecular Formula : C26H19NO2

- Molecular Weight : 397.43 g/mol

- Canonical SMILES : C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N+[O-])C4=CC=CC=C4

Synthesis

The synthesis of Benzene, 1-nitro-4-(triphenylethenyl)- typically involves electrophilic aromatic substitution reactions. A common method is the nitration of triphenylethylene using a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to ensure selective introduction of the nitro group.

The biological activity of Benzene, 1-nitro-4-(triphenylethenyl)- is primarily attributed to its ability to interact with various biomolecules through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing entity, enhancing the reactivity of the benzene ring and facilitating redox reactions that can lead to the formation of reactive intermediates. These intermediates may interact with cellular components, influencing biological pathways.

Antioxidant Activity

Recent studies have indicated that nitroaromatic compounds can exhibit antioxidant properties. Benzene, 1-nitro-4-(triphenylethenyl)- has been investigated for its potential to scavenge free radicals, thus protecting cells from oxidative stress. This activity is significant in mitigating cellular damage associated with various diseases.

Cytotoxicity and Anticancer Potential

Research has highlighted the cytotoxic effects of Benzene, 1-nitro-4-(triphenylethenyl)- on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Toxicological Studies

Toxicological evaluations have revealed that exposure to nitroaromatic compounds can lead to adverse health effects. For instance, chronic exposure has been linked to carcinogenic properties in animal models. Studies indicated that similar compounds within the nitrobenzene class can induce liver tumors and other organ-specific toxicities .

Case Studies

Q & A

Basic Research Question

Advanced Research Question

- Time-Resolved Fluorescence Spectroscopy : Probe aggregation-induced emission (AIE) behavior by monitoring emission intensity changes in solution vs. solid state .

- X-ray Crystallography : Resolve steric effects using SHELX software for structure refinement. SHELXL is preferred for high-resolution data .

How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Advanced Research Question

The nitro group is strongly electron-withdrawing, deactivating the ring toward further electrophilic substitution. However, the triphenylethenyl group introduces steric and electronic complexity:

- Competitive Directing Effects : While the nitro group directs incoming electrophiles meta, the triphenylethenyl group may create steric barriers. Computational modeling (DFT) is recommended to predict reaction sites .

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the nitro group to an amine, enabling further functionalization .

What methodologies validate the AIE properties of Benzene, 1-nitro-4-(triphenylethenyl)-?

Advanced Research Question

- AIE Mechanism : The triphenylethenyl group restricts intramolecular rotation (RIR) in aggregated states, enhancing emission. Confirm via:

Basic Research Question

- Thermal Stability : DSC analysis shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The nitro group is stable in acidic conditions but may hydrolyze under prolonged basic exposure .

How is SHELX software applied in determining the crystal structure of this compound?

Q. Methodological Answer

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å).

- Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions via Fourier difference maps .

- Validation : Check R-factor convergence (<5%) and CIF files for outliers .

What role does this compound play in covalent organic frameworks (COFs)?

Advanced Research Question

The triphenylethenyl group’s rigidity and π-conjugation make it suitable for COF linkers. Methods:

- Solvothermal Synthesis : Condense with boronic acids to form 2D frameworks .

- Porosity Analysis : Use BET surface area measurements (N₂ adsorption) .

How can researchers address contradictions in reported synthetic yields?

Q. Methodological Answer

- Reproducibility Checks : Standardize precursor purity (HPLC-grade) and moisture control .

- Byproduct Analysis : Employ GC-MS to identify nitration byproducts (e.g., ortho isomers) .

What analytical methods quantify trace impurities in this compound?

Basic Research Question

- HPLC-UV/Vis : Use a C18 column (MeCN/H₂O mobile phase) to separate nitro derivatives .

- LC-MS/MS : Detect impurities at ppm levels via multiple reaction monitoring (MRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.